6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE is a complex organic compound with the molecular formula C21H18N4O It is known for its unique structure, which includes a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes and malononitrile in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-3-METHYL-4-P-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE
- 6-AMINO-3-PHENYL-4-P-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE
- 6-AMINO-3-METHYL-1,4-DIPHENYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE
Uniqueness
What sets 6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the o-tolyl group, for example, can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in biological assays .
Properties
Molecular Formula |
C21H18N4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-amino-3-methyl-4-(2-methylphenyl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H18N4O/c1-13-8-6-7-11-16(13)19-17(12-22)20(23)26-21-18(19)14(2)24-25(21)15-9-4-3-5-10-15/h3-11,19H,23H2,1-2H3 |
InChI Key |
FSWTZHXFPXWQOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C)N)C#N |
Origin of Product |
United States |
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